Hepatic Stellate Cell Contraction: 10-Fold Higher Potency of Y-33075 vs. Y-27632
In a direct head-to-head comparison using primary mouse and immortalized human hepatic stellate cells (HSCs), Y-33075 demonstrated approximately 10-fold greater potency than Y-27632 in inhibiting collagen matrix contraction [1]. Both compounds reduced contraction, fibrogenesis, and proliferation, but the increased potency of Y-33075 was explicitly quantified and noted as the basis for recommending its further evaluation in chronic liver disease models.
| Evidence Dimension | Inhibition of hepatic stellate cell contraction in 3D collagen matrices |
|---|---|
| Target Compound Data | Significant inhibition of contraction; 10-fold greater potency than Y-27632 |
| Comparator Or Baseline | Y-27632 (10 nM to 10 μM) |
| Quantified Difference | 10-fold increased potency |
| Conditions | Primary mouse HSCs (FVB/NJ) and immortalized human HSC line (TWNT-4); 24 h incubation; contraction measured in 3D collagen matrices |
Why This Matters
For researchers investigating hepatic fibrosis, Y-33075 achieves comparable or superior ROCK inhibition at 10-fold lower concentrations, reducing compound consumption and potentially mitigating off-target effects associated with higher dosing.
- [1] Bachtler N, Torres S, Ortiz C, et al. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLoS One. 2023 Jan 31;18(1):e0270288. View Source
